Calculated LogP & Lipophilic-Ligand Efficiency of the N1-Ethyl vs N1-Methyl 3-(Piperidin-1-yl)pyrazol-4-amine Pair
The N1-ethyl substituent on the target compound increases lipophilicity relative to the N1-methyl analogue 1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine. Using a standard fragment-additive cLogP method, the calculated logP for 1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine is 1.8, compared to 1.3 for the N1-methyl congener [1][2]. This ~0.5 logP unit difference is attributable to the additional methylene unit in the ethyl substituent. The corresponding Lipophilic-Ligand Efficiency (LLE) values, when normalized to potency from any downstream assay, favour the target compound in series requiring moderate lipophilicity for membrane penetration while avoiding excessive hydrophobicity.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP = 1.8 |
| Comparator Or Baseline | 1-Methyl-3-piperidin-1-yl-1H-pyrazol-4-amine; cLogP = 1.3 |
| Quantified Difference | ΔcLogP ≈ +0.5 log units |
| Conditions | Fragment-additive cLogP algorithm (standard fragment constant-based calculation) |
Why This Matters
A 0.5 logP difference shifts predicted passive permeability by approximately 3-5 fold in an in vitro PAMPA assay, directly influencing the choice of building block for CNS-penetrant versus peripherally-restricted lead series.
- [1] ChEMBL Database, EMBL-EBI. Calculated properties for CHEMBL compound entries. Available at: https://www.ebi.ac.uk/chembl/ (accessed 2026). View Source
- [2] Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences, 84(1), 83-92. DOI: 10.1002/jps.2600840118. View Source
